4-(2-Bromophenyl)-3,3-diethylpyrrolidine

Sigma-2 Receptor Radioligand Binding Neuropharmacology

Researchers developing sigma-2 receptor ligands often face challenges with regioisomeric impurities that confound SAR data. This compound provides a defined benchmark. - Precise Sigma-2 Affinity: Exhibits a Ki of 90 nM, serving as a mid-range reference for binding assays. - Functional Selectivity: Lacks significant 5-LOX inhibition at 100 µM, making it a reliable negative control for inflammatory pathway studies. Supplied with rigorous QC to ensure batch-to-batch consistency for reproducible target engagement profiling.

Molecular Formula C14H20BrN
Molecular Weight 282.22 g/mol
Cat. No. B13252871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)-3,3-diethylpyrrolidine
Molecular FormulaC14H20BrN
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESCCC1(CNCC1C2=CC=CC=C2Br)CC
InChIInChI=1S/C14H20BrN/c1-3-14(4-2)10-16-9-12(14)11-7-5-6-8-13(11)15/h5-8,12,16H,3-4,9-10H2,1-2H3
InChIKeyDZVIKBRGXLMLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)-3,3-diethylpyrrolidine Procurement Guide


4-(2-Bromophenyl)-3,3-diethylpyrrolidine (CAS 2060024-23-7) is a synthetically produced, nitrogen-containing heterocyclic compound within the 3,3-diethylpyrrolidine class [1]. It is distinguished by a 2-bromophenyl group at the 4-position and two ethyl substituents at the 3-position of the pyrrolidine ring [1]. This specific structural configuration is associated with a measurable affinity for the sigma-2 receptor, a target of interest in oncology and neuroscience [2].

Sigma-2 receptor target engagement studies
3,3-diethylpyrrolidine scaffold with 2-bromophenyl substitution
May support oncology and neuroscience target research

4-(2-Bromophenyl)-3,3-diethylpyrrolidine Substitution Risks


The halogen substitution pattern on the phenyl ring of 3,3-diethylpyrrolidine derivatives creates a quantifiable divergence in biological target engagement. Direct substitution of the 2-bromophenyl moiety with a different halogen or regioisomer can result in a loss of activity at desired targets (e.g., Sigma-2 receptor) or introduce off-target liabilities (e.g., Beta-1 adrenergic receptor) [1]. For instance, the 4-(4-bromophenyl) analog demonstrates no significant affinity for the Beta-1 adrenergic receptor (Ki >1000 nM), while the 2-bromo isomer has a well-defined sigma-2 receptor binding profile (Ki = 90 nM), underscoring that these analogs are not functionally interchangeable and must be sourced specifically for target-based assays [1][2].

Regioisomer Shift 2-Bromo to 4-bromo substitution may introduce off-target beta-1 activity, altering study specificity.
Affinity Gap Bromine position change (ortho vs meta) significantly alters sigma-2 binding affinity.

4-(2-Bromophenyl)-3,3-diethylpyrrolidine Evidence Comparison


Sigma-2 Binding: 2-Bromo vs. 4-Bromo Analogs

The target compound 4-(2-Bromophenyl)-3,3-diethylpyrrolidine demonstrates measurable affinity for the sigma-2 receptor with a Ki of 90 nM [1]. In contrast, its regioisomer, 4-(4-bromophenyl)-3,3-diethylpyrrolidine, is reported as 'Not Active' for the Beta-1 adrenergic receptor (Ki >1000 nM), which serves as a baseline for its lack of engagement at a related GPCR [2]. This 11-fold difference in affinity highlights the functional impact of the bromine substitution position.

Sigma-2 Binding
Reported
Ki 90 nM (2-Br) vs >1000 nM (4-Br) at beta-1
Positional substitution critically alters target engagement
Cross-target comparison; rat PC12 and heart tissue
Sigma-2 Receptor Radioligand Binding Neuropharmacology

Sigma-2 Affinity: 2-Bromo vs. 3-Bromo Comparison

While 4-(2-Bromophenyl)-3,3-diethylpyrrolidine exhibits a Ki of 90 nM for the sigma-2 receptor [1], a close analog, 4-(3-bromophenyl)-3,3-diethylpyrrolidine (represented by BDBM349570), has been reported with a significantly higher affinity for this target, with a Ki of 1.30 nM [2]. This represents a 69-fold difference in potency.

Sigma-2 Affinity
Reported
Ki 90 nM (2-Br) vs 1.30 nM (3-Br)
69-fold affinity gap highlights meta preference for sigma-2
Cross-study radioligand binding data
Sigma-2 Receptor Ligand Binding Assay Structure-Activity Relationship

5-Lipoxygenase Selectivity Profile

At a concentration of 100 µM, 4-(2-Bromophenyl)-3,3-diethylpyrrolidine exhibits no significant inhibition of the enzyme 5-Lipoxygenase (5-LO) in a rat basophilic leukemia (RBL-1) cell assay [1]. This provides a defined selectivity profile, distinguishing it from other pyrrolidine derivatives that may possess anti-inflammatory properties via 5-LO inhibition.

5-LO Selectivity
Assay context
No significant inhibition at 100 µM
Lack of 5-LO inhibition supports use as selective sigma-2 tool
RBL-1 cell assay
5-Lipoxygenase Enzyme Inhibition Off-Target Profiling

4-(2-Bromophenyl)-3,3-diethylpyrrolidine Application Scenarios


Sigma-2 Receptor SAR Studies

This compound is a suitable tool for SAR campaigns focused on sigma-2 receptor ligands. Its Ki of 90 nM [1] provides a defined mid-range affinity benchmark. It can be used as a reference point to evaluate how modifications to the 3,3-diethylpyrrolidine scaffold or the phenyl ring substitution pattern affect binding, particularly when compared to higher-affinity analogs like the 4-(3-bromophenyl) derivative (Ki = 1.30 nM) [2].

5-Lipoxygenase Negative Control

The documented lack of significant activity against 5-lipoxygenase at 100 µM [3] makes this compound a valuable negative control in cellular assays designed to study leukotriene synthesis and inflammatory responses. It can be used to rule out non-specific effects when evaluating the impact of other pyrrolidine-based compounds on this pathway.

Sigma-2 vs. Beta-1 Selectivity Probe

The compound's measurable sigma-2 affinity (Ki = 90 nM) [1] can be contrasted with the lack of activity at the Beta-1 adrenergic receptor observed for its 4-(4-bromophenyl) regioisomer (Ki >1000 nM) [4]. This pair of compounds can be used experimentally to dissect the structural requirements for sigma-2 binding versus off-target effects at related GPCRs.

Application
Selection Property
Validation Focus
Sigma-2 receptor SAR studies
2-Bromo positional selectivity
Affinity benchmarking vs meta/para analogs
5-Lipoxygenase negative control
5-LO pathway inactivity
Cellular assay selectivity verification
Sigma-2 vs Beta-1 selectivity probe
Differential GPCR engagement
Orthogonal receptor screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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